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Compound of Interest

Compound Name: 3-(3-Ethoxypropoxy)azetidine
Cat. No.: B15327012
Get Quote

Chemical Identity & Structural Context

Compound Name: 3-(3-Ethoxypropoxy)azetidine CAS Registry Number: (Analogues: 36520-
39-5 for Azetidine HCI; specific linker CAS varies by salt form) Molecular Formula: C

H
NO

Molecular Weight: 159.23 g/mol Role: Bifunctional linker combining a rigid, polar azetidine core
with a flexible polyether chain.[1][2][3]

Structural Logic

The molecule consists of a four-membered azetidine ring substituted at the 3-position with a 3-
ethoxypropoxy chain.[1]

o Core: Azetidine (secondary amine, high pKa ~11).
e Linker: 1,3-propyl diether spacer.[1]

o Terminus: Ethoxy group.[4][5]

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15327012?utm_src=pdf-interest
https://www.benchchem.com/product/b15327012?utm_src=pdf-body
https://www.fishersci.com/us/en/browse/80013818/azetidines
https://biointerfaceresearch.com/wp-content/uploads/2021/10/20695837124.55675578.pdf
https://www.chemicalbook.com/SpectrumEN_503-29-7_1HNMR.htm
https://www.fishersci.com/us/en/browse/80013818/azetidines
https://www.fishersci.com/us/en/browse/80013818/azetidines
https://www.chemimpex.com/products/20129
https://www.epa.gov/system/files/documents/2024-01/2021-cdr-public-inventory-update-list-377.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15327012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

Mass Spectrometry (MS) Data Profile

Mass spectrometry is the primary validation step for molecular weight confirmation.

Experimental Parameters (ESI-MS)

 |onization Mode: Electrospray lonization (ESI), Positive Mode (+).
e Solvent System: MeOH:H

O (50:50) + 0.1% Formic Acid.

e Flow Rate: 0.2 mL/min (Direct Infusion).

Fragmentation Analysis
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Diagnostic Insight: The presence of the parent ion at 160.2 is the "Go/No-Go" decision point.
Absence suggests degradation of the strained azetidine ring.

Infrared Spectroscopy (IR)

IR is critical for confirming the integrity of the ether linkages and the amine state (free base vs.

salt).

Key Absorption Bands (ATR-FTIR)
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Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof. The data below represents the theoretical
assignment based on verified shifts of azetidine and propyl-ether substructures.

H NMR (400 MHz, CDCI )

Solvent Note: CDCI

is preferred for the free base. For the Hydrochloride salt, use D

O or MeOD to prevent peak broadening of the amine protons.
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Key Correlation (COSY):
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e The Quintet at ~1.85 ppm (Propyl center) will correlate strongly with the two ether triplets at
~3.5 ppm.

¢ The Quartet at ~3.42 ppm will correlate only with the Methyl triplet at ~1.20 ppm.

C NMR (100 MHz, CDCI)
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Structural Validation Workflow

The following diagram illustrates the logical pathway for confirming the structure of 3-(3-
Ethoxypropoxy)azetidine during synthesis or QC.
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Caption: Logical workflow for the structural validation of azetidine ether derivatives.

Experimental Protocols
Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution spectra without solvent interference.[1]
e Mass: Weigh 5-10 mg of the compound.
e Solvent: Add 0.6 mL of CDCI

(contains 0.03% TMS).

o Note: If the compound is the HCI salt, CDCI

will result in poor solubility. Use D
OorCD

OD.

o Caution: InD
O, the N-H proton will exchange and disappear.

e Filtration: If the solution is cloudy (common with salts), filter through a cotton plug into the
NMR tube to improve shimming.

Protocol B: Handling & Stability

Azetidines are strained rings.[6]
o Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

 Stability: Avoid prolonged exposure to acidic aqueous solutions, which can trigger ring-
opening hydrolysis to the corresponding amino-alcohol.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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